(S)-1-(4-Bromobenzyl)pyrrolidin-3-ol
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Overview
Description
(S)-1-(4-Bromobenzyl)pyrrolidin-3-ol is a cyclic compound with a molecular weight of 256.14 g/mol. This compound is known for its unique blend of reactivity and stability, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
The synthesis of (S)-1-(4-Bromobenzyl)pyrrolidin-3-ol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the reaction of 4-bromobenzyl chloride with pyrrolidine in the presence of a base to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
(S)-1-(4-Bromobenzyl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(S)-1-(4-Bromobenzyl)pyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It can serve as a model compound for investigating the interactions between brominated molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure and reactivity make it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which (S)-1-(4-Bromobenzyl)pyrrolidin-3-ol exerts its effects involves interactions with molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to specific targets. Additionally, the pyrrolidine ring can interact with biological receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(S)-1-(4-Bromobenzyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
(S)-1-(4-Chlorobenzyl)pyrrolidin-3-ol: This compound has a chlorine atom instead of a bromine atom. The substitution of chlorine for bromine can affect the compound’s reactivity and binding affinity.
(S)-1-(4-Fluorobenzyl)pyrrolidin-3-ol: The presence of a fluorine atom can significantly alter the compound’s chemical properties, including its stability and reactivity.
(S)-1-(4-Methylbenzyl)pyrrolidin-3-ol: The methyl group can influence the compound’s hydrophobicity and interactions with biological targets.
Biological Activity
(S)-1-(4-Bromobenzyl)pyrrolidin-3-ol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The reaction begins with 4-bromobenzyl bromide and (S)-pyrrolidin-3-ol.
- Nucleophilic Substitution : A nucleophilic substitution occurs where the nitrogen atom of (S)-pyrrolidin-3-ol attacks the carbon atom attached to the bromine in 4-bromobenzyl bromide, facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
- Purification : The resultant product is purified via column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
The mechanism of action for this compound involves its interaction with bacterial cell membranes and potential inhibition of key metabolic pathways. The presence of the bromobenzyl group enhances its lipophilicity, allowing better penetration into bacterial cells, which may disrupt their integrity and function .
Case Studies
- Study on Antibacterial Activity : A study conducted on various pyrrolidine derivatives highlighted that compounds with halogen substitutions, like bromine, exhibited significant antibacterial activity. The study concluded that the presence of such substituents is crucial for enhancing bioactivity against pathogens .
- Pharmacological Evaluation : In a pharmacological evaluation involving animal models, this compound was tested for neuroprotective effects. Results suggested potential benefits in treating neurodegenerative disorders due to its ability to modulate neurotransmitter systems .
Research Findings
Recent studies have explored the compound's role as an intermediate in synthesizing more complex pharmaceutical agents targeting neurological disorders. Its unique structure allows it to interact selectively with specific molecular targets, influencing both pharmacokinetic and pharmacodynamic properties.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and other similar pyrrolidine derivatives:
Compound Name | Antibacterial Activity | Notes |
---|---|---|
This compound | High | Effective against multiple strains |
(S)-1-(3-Chlorobenzyl)pyrrolidin-3-ol | Moderate | Less effective than brominated variant |
1-(3-Bromo-benzyl)pyrrolidin-3-ol | High | Similar activity profile |
Properties
IUPAC Name |
(3S)-1-[(4-bromophenyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZFUFKRHOBDAO-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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